GSK2018682 - 1034688-30-6

GSK2018682

Catalog Number: EVT-269797
CAS Number: 1034688-30-6
Molecular Formula: C22H21ClN4O4
Molecular Weight: 440.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2018682 has been investigated for the treatment of Multiple Sclerosis, Relapsing-Remitting.
Source and Classification

GSK2018682 is synthesized from a series of chemical precursors and is classified as a sphingosine-1-phosphate receptor modulator. Its development was part of a broader effort to create therapies that can effectively manage autoimmune conditions by modulating immune cell movement and function. The compound has been evaluated in clinical settings, demonstrating potential efficacy in reducing disease activity in multiple sclerosis patients .

Synthesis Analysis

The synthesis of GSK2018682 involves several key steps that utilize various chemical reactions and intermediates. The process typically includes:

  1. Starting Materials: The synthesis begins with commercially available compounds, often involving azetidine or benzyl derivatives.
  2. Key Reactions:
    • Nucleophilic Substitution: This step may involve the introduction of functional groups through nucleophilic attack on electrophilic centers.
    • Coupling Reactions: These reactions link different molecular fragments together, forming the core structure of GSK2018682.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of GSK2018682 can be described as follows:

  • Molecular Formula: Cx_{x}Hy_{y}Nz_{z}Ow_{w} (exact values depend on specific substitutions).
  • Structural Features:
    • Contains an azetidine ring which contributes to its pharmacological properties.
    • Incorporates various functional groups that enhance binding affinity to the sphingosine-1-phosphate receptor 1.

The three-dimensional conformation plays a crucial role in its interaction with the target receptor, influencing both efficacy and specificity .

Chemical Reactions Analysis

GSK2018682 undergoes several chemical reactions that are essential for its pharmacological activity:

  1. Receptor Binding: The primary reaction involves binding to the sphingosine-1-phosphate receptor 1, initiating downstream signaling pathways.
  2. Metabolism: Once administered, GSK2018682 is metabolized by liver enzymes, which may include oxidation and conjugation reactions that alter its pharmacokinetic properties.
  3. Degradation: The compound's breakdown products are evaluated for their biological activity to ensure safety and efficacy in therapeutic applications .
Mechanism of Action

GSK2018682 exerts its effects primarily through modulation of the sphingosine-1-phosphate receptor 1:

  • Receptor Activation: Upon binding to the receptor, GSK2018682 induces conformational changes that activate intracellular signaling pathways.
  • Lymphocyte Trafficking: This modulation leads to altered lymphocyte egress from lymphoid organs into circulation, thereby reducing inflammatory responses associated with autoimmune diseases.
  • Downstream Effects: Activation of various signaling cascades contributes to cellular processes such as survival, proliferation, and migration of immune cells .
Physical and Chemical Properties Analysis

The physical and chemical properties of GSK2018682 include:

  • Solubility: Typically soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability assessments indicate that GSK2018682 maintains integrity under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • Melting Point and Boiling Point: Specific values are determined during characterization studies but are essential for formulation development.

These properties influence formulation strategies for drug delivery systems aimed at optimizing bioavailability and therapeutic outcomes .

Applications

GSK2018682 has shown promise in several scientific applications:

  • Therapeutic Use: Primarily investigated for treating multiple sclerosis due to its ability to modulate immune responses effectively.
  • Research Tool: Utilized in preclinical studies to understand the role of sphingosine-1-phosphate signaling in various diseases beyond autoimmune disorders, including cancer and cardiovascular diseases.
  • Potential Combination Therapies: Investigated alongside other immunomodulatory agents to enhance therapeutic efficacy while minimizing side effects.

The ongoing research into GSK2018682 highlights its potential as a valuable therapeutic agent in managing complex immune-mediated conditions .

Introduction to Sphingosine 1-Phosphate Receptor (S1PR) Modulators in Neuroimmunology

Role of S1PR Signaling in Immune Cell Trafficking and Neuroprotection

The sphingosine 1-phosphate (S1P) signaling axis represents a master regulator of lymphocyte migration and neuro-immune crosstalk. Five G protein-coupled S1P receptor subtypes (S1P1-S1P5) exhibit distinct expression patterns and physiological functions. S1P1, abundantly expressed on lymphocytes and endothelial cells, governs the egress of T and B cells from lymphoid organs by sensing the S1P concentration gradient between tissues and circulation [3] [8]. This gradient (high in blood/lymph, low in tissues) creates a chemotactic signal that directs lymphocyte trafficking [3]. Disruption of S1P1 signaling through receptor internalization effectively sequesters lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS) – a pathogenic hallmark of multiple sclerosis (MS) [2] [5].

Beyond immunomodulation, S1P receptors demonstrate neuroprotective potential. S1P1 and S1P5 are expressed on oligodendrocytes, astrocytes, and neurons, where they regulate processes including:

  • Oligodendrocyte survival: S1P5 activation promotes evasion of demyelination and apoptosis [3] [8]
  • Astrocyte proliferation: Modulated via S1P1-mediated pathways [3]
  • Blood-brain barrier integrity: S1P1 agonism enhances endothelial barrier function [3] [8]
  • Neuroinflammation control: S1P1 signaling inhibits pro-inflammatory adhesion molecule expression on leukocytes [3]

Table 1: Physiological Roles of S1P Receptor Subtypes in Neuroimmunology

ReceptorPrimary Cell/Tissue ExpressionKey Functions in Neuroimmunology
S1P1Lymphocytes, endothelial cells, astrocytesLymphocyte egress regulation, endothelial barrier maintenance, anti-inflammatory effects
S1P2CNS, immune cellsBlood-brain barrier permeability modulation, myelin repair inhibition
S1P3Cardiac, pulmonary, renal tissuesCardiovascular regulation, controversial roles in inflammation
S1P4Hematopoietic/lymphoid tissuesDendritic cell maturation, regulatory T cell function
S1P5Oligodendrocytes, cytotoxic lymphocytesNeuroprotection, oligodendrocyte survival promotion

Emergence of Second-Generation S1PR Modulators in Autoimmune Therapeutics

First-generation S1PR modulators like fingolimod demonstrated compelling efficacy in relapsing-remitting MS (RRMS) but revealed significant limitations due to multi-receptor activity. As a non-selective modulator affecting S1P1,3,4,5, fingolimod's interaction with S1P3 correlates with bradycardia and atrioventricular block, while activity at S1P2 may promote inflammation [2] [5] [8]. This pharmacodynamic profile prompted development of second-generation agents with enhanced selectivity targeting S1P1 and/or S1P5 to optimize efficacy while minimizing off-target effects [5] [10].

The therapeutic pipeline includes several selective modulators:

  • Ponesimod: Selective S1P1 modulator
  • Siponimod and Ozanimod: Dual S1P1/S1P5 modulators
  • Ceralifimod (ONO-4641): Dual S1P1/S1P5 modulator
  • GSK2018682: Selective S1P1/S1P5 modulator
  • MT-1303: S1PR modulator (subtype selectivity undefined) [5]

These agents represent a strategic shift toward receptor-specific targeting, with GSK2018682 emerging as a candidate designed for optimized engagement with S1P1 and S1P5 while avoiding activity at S1P2-S1P4 [4] [9].

Properties

CAS Number

1034688-30-6

Product Name

GSK2018682

IUPAC Name

4-[4-[5-(5-chloro-6-propan-2-yloxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]indol-1-yl]butanoic acid

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C22H21ClN4O4/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29)

InChI Key

NFIGDBFIDKDNIG-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl

Solubility

Soluble in DMSO

Synonyms

4-(4-(5-(5-chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid
GSK2018682

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.